N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a pyridinyl-acetamide derivative characterized by a trifluoromethyl (-CF₃) group and chloro (-Cl) substituents on the pyridine ring, paired with a 3-chloro-4-methylphenyl acetamide moiety. Key intermediates in its synthesis likely involve nucleophilic substitution and decarboxylation steps, as seen in related compounds such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-8-2-3-10(5-11(8)16)22-14(23)6-13-12(17)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKUULOOMQINFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.
Coupling with Pyridine Derivative: The intermediate is then coupled with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Substitution Reactions
The compound’s chloro and trifluoromethyl groups enable site-specific reactivity:
A. Nucleophilic Displacement at the Pyridine Chlorine
The 3-chloro group on the pyridine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:
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Reaction with piperidine in THF at 60°C replaces chlorine with a piperidine moiety .
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Methoxydechlorination using NaOMe/MeOH at reflux yields the methoxy derivative .
B. Acetamide Hydrolysis
Under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, the acetamide hydrolyzes to form the corresponding carboxylic acid .
Cross-Coupling Reactions
The pyridine ring participates in Pd-catalyzed couplings:
Suzuki-Miyaura Coupling
The 5-trifluoromethylpyridine moiety reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O, 80°C | Biaryl analog |
Stability Under Thermal and Oxidative Conditions
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Thermal Stability : Decomposes above 200°C, releasing HCl and CO₂ .
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Oxidative Resistance : Stable to H₂O₂ (3% v/v) but degrades in HNO₃ due to nitro group formation .
Functionalization of the Acetamide Side Chain
The acetamide nitrogen undergoes alkylation or acylation:
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing trifluoromethyl groups, such as N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, are being investigated for their antiviral properties. The trifluoromethyl group enhances the biological activity of the compound, making it a candidate for developing antiviral agents against various viral infections, including those caused by retroviruses .
Inhibition of Enzymatic Activity
Studies have shown that this compound can act as an inhibitor of specific enzymes critical in disease pathways. For instance, the inhibition of phospholipase A2 has been noted, which is relevant in the context of drug-induced phospholipidosis. This inhibition can lead to therapeutic applications in managing conditions associated with phospholipid metabolism .
Structure-Activity Relationship (SAR) Studies
The inclusion of the trifluoromethyl group in the compound's structure is crucial for enhancing its pharmacological properties. SAR studies have demonstrated that modifications to the phenyl and pyridine rings can significantly affect the compound's potency and selectivity against target enzymes or receptors .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares a core pyridinyl-acetamide scaffold with several analogues, differing in substituents on the phenyl and pyridine rings. Key examples include:
Key Observations :
- Pyridine Substituents : The 3-chloro-5-trifluoromethyl-pyridine moiety is conserved across fungicidal compounds like fluopyram and fluopicolide , suggesting a role in SDHI binding.
- Acetamide vs.
- Phenyl Substituents : The 3-chloro-4-methylphenyl group distinguishes the compound from analogues with 4-chlorobenzyl (e.g., ) or fluoro-phenyl groups (e.g., flufenacet), which influence solubility and metabolic stability.
Physicochemical Properties
- Hydrogen Bonding: The acetamide group contributes to hydrogen bond donor/acceptor capacity (e.g., hydrogen bond donor count = 1 in ), influencing binding to SDHI active sites.
Toxicity and Regulatory Status
- Toxicity: Fluopyram is associated with thyroid tumorigenesis in rodents , raising concerns for structurally similar compounds.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C15H12ClF3N2O
- Molecular Weight : 340.72 g/mol
- CAS Number : 3409820
The presence of the trifluoromethyl group and chloro substituents are significant as they often enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase and other key proteins involved in cellular signaling pathways .
- Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of similar compounds found that derivatives with a trifluoromethyl group exhibited minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may also show promising antimicrobial properties.
Case Studies
- In Vitro Studies : In a series of in vitro assays, compounds with similar structures were tested for their ability to inhibit bacterial growth. The results indicated strong activity against several pathogens, supporting the hypothesis that the compound could be effective in treating bacterial infections .
- Pharmacological Studies : A pharmacological evaluation demonstrated that related compounds significantly modulated immune responses in mouse splenocytes, indicating potential applications in immunotherapy .
Data Table: Biological Activity Comparison
Q & A
Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
- Substitution : React 3-chloro-4-methylaniline with a pyridine derivative (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl-acetyl chloride) under alkaline conditions to form intermediates.
- Reduction : Use iron powder in acidic conditions to reduce nitro groups (if present) to amines .
- Condensation : Employ condensing agents (e.g., DCC or EDC) to link the aromatic amine with the pyridine-acetyl moiety. Adjust solvent polarity (e.g., dichloromethane) and temperature (e.g., 273 K) to control reaction kinetics .
Q. Which spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : and NMR to confirm substituent positions and purity.
- XRD : Single-crystal X-ray diffraction (as in ) to determine dihedral angles (e.g., 60.5° between aromatic planes) and hydrogen-bonding networks (N–H···O) .
- HPLC/MS : For purity assessment (>95%) and molecular weight verification (e.g., 394.382 g/mol for analogs) .
Q. What are the known biological targets of structurally related chloroacetamide derivatives?
- Methodological Answer :
- Enzyme Inhibition : Similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target bacterial acps-pptase enzymes, disrupting lipid biosynthesis .
- Structural Analogs : Pyridine and pyrimidine derivatives (e.g., pyrazolo[4,3-d]pyrimidin-4-yl acetamides) show activity against kinases or proteases, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yield in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., triethylamine vs. DMAP), solvents (polar aprotic vs. chlorinated), and temperatures to identify optimal parameters.
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., nitro-reduction by-products) and adjust stoichiometry .
- Scale-Up Considerations : Replace iron powder with catalytic hydrogenation for safer large-scale reductions .
Q. How to resolve contradictions in crystallographic data for similar acetamide derivatives?
- Methodological Answer :
- Rietveld Refinement : Re-analyze XRD data to resolve discrepancies in bond lengths or angles (e.g., normal C–Cl bonds at 1.74 Å vs. outliers) .
- DFT Calculations : Compare experimental data with computational models (e.g., using Gaussian or ORCA) to validate hydrogen-bonding motifs (e.g., N–H···O distances of 2.8–3.0 Å) .
- Multi-Technique Validation : Cross-validate with IR spectroscopy (amide I band at ~1650 cm) and thermal analysis (TGA/DSC) to confirm crystallinity .
Q. What computational methods predict the binding affinity of this compound to bacterial enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acps-pptase (PDB ID: Hypothetical based on ). Focus on the trifluoromethyl group’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of enzyme-ligand complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models using analogs’ inhibitory data (pIC) to predict substituent effects (e.g., chloro vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
